molecular formula C22H23ClN4 B1363395 3-Amino-7-(diethylamino)-5-phenylphenazin-5-ium chloride CAS No. 4569-86-2

3-Amino-7-(diethylamino)-5-phenylphenazin-5-ium chloride

Cat. No. B1363395
CAS RN: 4569-86-2
M. Wt: 378.9 g/mol
InChI Key: MOVNSGGBTSIUGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-7-(diethylamino)-5-phenylphenazin-5-ium chloride, also known as N,N-Diethylphenosafranine, is an organic cation . The compound is a phenazinium dye and is cationic in nature . It has several applications in staining chemistry .


Molecular Structure Analysis

The molecular formula of 3-Amino-7-(diethylamino)-5-phenylphenazin-5-ium chloride is C14H14N3S . The compound has a net charge of +1 . The InChI and SMILES strings provide a detailed description of the compound’s structure .


Physical And Chemical Properties Analysis

The average mass of 3-Amino-7-(diethylamino)-5-phenylphenazin-5-ium chloride is 256.34600, and the monoisotopic mass is 256.09030 . The compound has a net charge of +1 .

Scientific Research Applications

Kinetics and Mechanism in Chemical Reactions

  • Uncatalyzed and Catalyzed Reactions : This compound, referred to as methylene violet (MV+), has been studied in its uncatalyzed and Ru(III)-catalyzed reactions with acidic chlorite. The study revealed that both reactions follow pseudo-first-order kinetics relative to MV+. The findings provide valuable insights into the kinetic behavior and mechanism of such reactions, contributing significantly to the understanding of chemical reaction dynamics (Jonnalagadda, Shezi, & Pare, 2003).

Synthesis and Characterization

  • Synthesis Using Potassium Permanganate : Another application of this compound involves its synthesis using potassium permanganate as an oxidant. This method provides a non-toxic and efficient route for synthesizing phenylphenazin-5-ium chlorides, demonstrating its versatility in synthetic chemistry (Liu et al., 2019).

Electrochemistry and Material Science

  • Electrodeposition Studies : The behavior of a closely related compound, 3-diethylamino-7-(4-dimethylaminophenylazo)-5-phenylphenazinium chloride (Janus Green B), was studied during copper electrodeposition. This work illustrates its application in electrochemical processes, providing insights into nucleation and charge transfer kinetics in electrodeposition (Bozzini, Mele, D'urzo, & Romanello, 2006).

Applications in Textile and Dye Industries

  • Dyeing Properties for Polypropylene Fabrics : Derivatives of 3,7-Bis(dialkylamino)phenoxazin-5-ium salts, including those with diethylamino groups, were synthesized and used as blue cationic dyes for polypropylene fabrics. This research highlights its potential application in the textile industry, particularly in improving the dyeing properties of fabrics (Segi & Yoshida, 2021).

Bioimaging and Fluorophores

  • Use in Living Cells Imaging : A derivative of this compound, 2-Amino-7-(diethylamino)-3H-phenoxazin-3-one (ADPO), was synthesized for use in living cells imaging. Its near-infrared fluorescence properties make it a valuable tool in biological and medical imaging, demonstrating the compound's potential in bioimaging applications (Gao, Zhang, & Chen, 2017).

properties

IUPAC Name

2-N,2-N-diethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4.ClH/c1-3-25(4-2)18-11-13-20-22(15-18)26(17-8-6-5-7-9-17)21-14-16(23)10-12-19(21)24-20;/h5-15,23H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVNSGGBTSIUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=[N+](C3=C(C=CC(=C3)N)N=C2C=C1)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-7-(diethylamino)-5-phenylphenazin-5-ium chloride

CAS RN

4569-86-2
Record name Methylene Violet 3RAX
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4569-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylene Violet 3RAX
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenazinium, 3-amino-7-(diethylamino)-5-phenyl-, chloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.786
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.